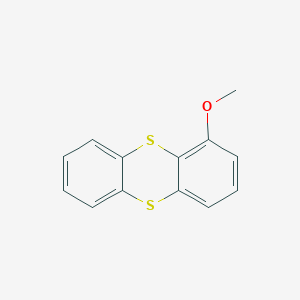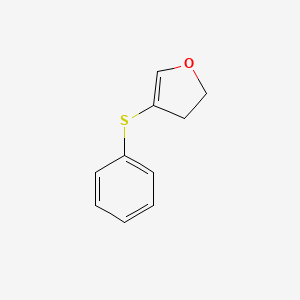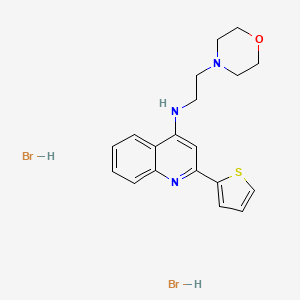
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the quinoline core.
Formation of the Dihydrobromide Salt: The final compound is often converted to its dihydrobromide salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Morpholinoethyl)-2-phenylquinolin-4-amine
- N-(2-Morpholinoethyl)-2-(furan-2-yl)quinolin-4-amine
- N-(2-Morpholinoethyl)-2-(pyridin-2-yl)quinolin-4-amine
Uniqueness
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties
Propriétés
Numéro CAS |
853344-46-4 |
|---|---|
Formule moléculaire |
C19H23Br2N3OS |
Poids moléculaire |
501.3 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C19H21N3OS.2BrH/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22;;/h1-6,13-14H,7-12H2,(H,20,21);2*1H |
Clé InChI |
JVXQUAZVBQOOHT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


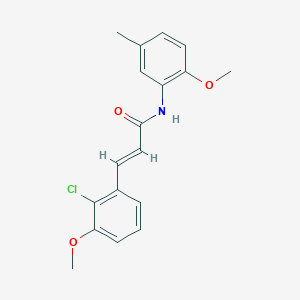
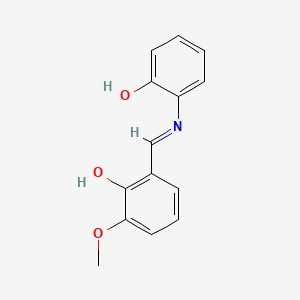
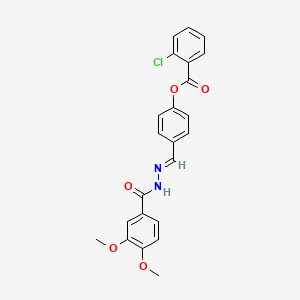
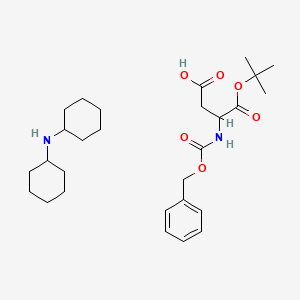

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
